3,5-二氯苯磺酰胺

描述

Synthesis Analysis

The synthesis of 3,5-Dichlorobenzenesulfonamide derivatives involves chlorosulfonation reactions under specific conditions. For example, one study detailed the synthesis of N,N-dichlorobenzenesulfonamide derivatives through a highly regioselective radical addition to alkenes, using triethylborane as a radical initiator (Tsuritani et al., 2003).

Molecular Structure Analysis

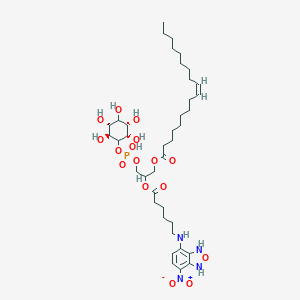

The molecular structure of 3,5-Dichlorobenzenesulfonamide and its derivatives has been characterized through various techniques such as X-ray crystallography, showcasing the detailed atomic arrangements and confirming the presence of specific functional groups integral to its chemical identity.

Chemical Reactions and Properties

3,5-Dichlorobenzenesulfonamide participates in a variety of chemical reactions, including radical addition and cyclization processes. These reactions are pivotal for creating structurally diverse compounds with potential biological activities. For instance, the radical addition of N,N-dichlorosulfonamide to alkenes, followed by annulation, yields pyrrolidine derivatives (Tsuritani et al., 2003).

科学研究应用

抗肿瘤研究和碳酸酐酶抑制:苯磺酰胺衍生物,包括与3,5-二氯苯磺酰胺相关的衍生物,表现出潜在的细胞毒性和对人类碳酸酐酶I和II的抑制作用。这使它们在抗肿瘤研究中具有相关性 (Gul et al., 2016)。此外,特定的基于二酰胺的苯磺酰胺已显示出对肾癌细胞具有良好的选择性和抗肿瘤活性 (Abdelrahman et al., 2019)。

聚合物合成:与3,5-二氯苯磺酰胺相关的N,N-二氯芳基磺酰胺可以通过自由基和离子机制加到不饱和碳氢化合物上。这种性质对于合成聚合物和基于聚合物的材料很有用 (Rybakova et al., 1970)。

药物应用:从或与3,5-二氯苯磺酰胺相关的几种化合物已被发现具有有前途的药用性质。例如,携带苯磺酰胺的新吡唑啉衍生物显示出强效的抗炎活性,并且口服时没有溃疡原潜力 (Rathish et al., 2009)。另一项研究突出了一种具有抗炎和抗菌特性的化合物,使其成为药物应用的有前途的候选药物 (Sharma et al., 2010)。

抗微生物和抗HIV活性:携带特定基团的苯磺酰胺在体外显示出有前途的抗微生物和抗HIV活性,表明它们在治疗传染病方面具有潜力 (Iqbal et al., 2006)。

通过光动力疗法治疗癌症:一种新的锌酞菁衍生物,携带苯磺酰胺基团,可能在结构上类似于3,5-二氯苯磺酰胺,已被发现具有高的单线态氧量子产率。这种性质有益于通过光动力疗法治疗癌症 (Pişkin et al., 2020)。

安全和危害

The compound is harmful if swallowed and causes skin and eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

作用机制

Target of Action

Sulfonamides are generally known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in various biological processes .

Mode of Action

Sulfonamides, in general, are known to inhibit the activity of carbonic anhydrase by acting as competitive inhibitors, binding to the active site of the enzyme and preventing its normal substrate from accessing the site .

Biochemical Pathways

The inhibition of carbonic anhydrase by sulfonamides can disrupt several biochemical pathways, including those involved in the regulation of ph and the transport of carbon dioxide and water in the body .

Pharmacokinetics

The bioavailability of the compound would depend on these properties, which influence how the compound is absorbed into the bloodstream, distributed throughout the body, metabolized, and finally excreted .

Result of Action

The inhibition of carbonic anhydrase can lead to a decrease in the concentration of hydrogen ions in cells, affecting various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Dichlorobenzenesulfonamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target .

属性

IUPAC Name |

3,5-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNOVNYOUPQVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351635 | |

| Record name | 3,5-Dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19797-32-1 | |

| Record name | 3,5-Dichlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19797-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichlorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

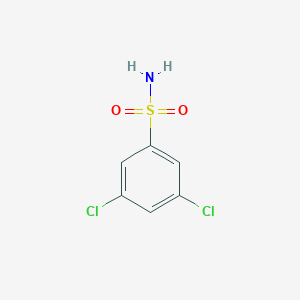

Q1: What are the key structural features of 3,5-Dichlorobenzenesulfonamide and how do these features influence its crystal structure?

A1: 3,5-Dichlorobenzenesulfonamide (C6H6Cl2N2O2S) exhibits a specific spatial arrangement of its functional groups. The oxygen atoms of the sulfonamide group are positioned on one side of the benzene ring, while the amino group occupies the opposite side []. This configuration plays a crucial role in dictating the compound's crystal structure. Specifically, intermolecular hydrogen bonding occurs between the amino hydrogen (N—H) of one molecule and the sulfonyl oxygen (O) of an adjacent molecule []. This interaction, along with supporting π–π stacking interactions between the aromatic rings, leads to the formation of a three-dimensional network within the crystal lattice []. Additionally, a short Cl⋯Cl contact further contributes to the stability of the crystal structure [].

Q2: Can you describe a method for synthesizing compounds containing the 3,5-dichlorobenzenesulfonamide moiety and its significance in medicinal chemistry?

A2: The synthesis of [U-14C]3,5-dichlorobenzenesulfonyl chloride serves as a crucial starting point for creating a range of compounds incorporating the 3,5-dichlorobenzenesulfonamide structure []. This particular sulfonyl chloride acts as a versatile building block, enabling the facile attachment of the 3,5-dichlorobenzenesulfonamide group to various molecular scaffolds. This synthetic strategy is particularly valuable in medicinal chemistry, as it allows for the development of radiolabeled tracers, which are essential tools in drug discovery and development, particularly for VLA-4 antagonists [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)